molecular formula C19H17N3O3S2 B2949119 4-acetyl-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide CAS No. 893972-61-7

4-acetyl-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide

Cat. No.: B2949119
CAS No.: 893972-61-7
M. Wt: 399.48
InChI Key: JMOCFHJULGKRGQ-UHFFFAOYSA-N
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Description

4-acetyl-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide is a synthetic organic compound designed for chemical and pharmaceutical research. This molecule incorporates two pharmaceutically significant moieties: a benzenesulfonamide group and a 2,3-dihydroimidazo[2,1-b]thiazole scaffold. The imidazo[2,1-b]thiazole ring system is a privileged structure in medicinal chemistry, known to be associated with a broad spectrum of biological activities . Derivatives of this fused bicyclic heterocycle have been extensively investigated for their potential as antitumor, antimicrobial, and antidiabetic agents . Specifically, imidazo[2,1-b]thiazole derivatives have been identified as key structural components in novel aldose reductase inhibitors, which are being explored for the management of diabetic complications . The presence of the 4-acetylbenzenesulfonamide group further enhances the research potential of this compound, as sulfonamides are a well-established class of pharmacophores with diverse applications. This compound is presented as a valuable chemical tool for researchers engaged in drug discovery and development. It is particularly suited for projects aimed at synthesizing and evaluating new small-molecule therapeutics, especially in oncology, infectious diseases, and metabolic disorders. The structural features of this reagent make it an excellent intermediate for the synthesis of more complex molecules or for use in structure-activity relationship (SAR) studies. Researchers can utilize it to explore novel mechanisms of action, such as enzyme inhibition or protein-protein interaction disruption. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-acetyl-N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-13(23)14-5-7-17(8-6-14)27(24,25)21-16-4-2-3-15(11-16)18-12-22-9-10-26-19(22)20-18/h2-8,11-12,21H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOCFHJULGKRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core imidazo[2,1-b]thiazole ring. This can be achieved through the cyclization of appropriate precursors, such as thioamides and amines, under specific reaction conditions, including heating and the use of catalysts.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale reactions are conducted in controlled environments, with rigorous monitoring of reaction parameters such as temperature, pressure, and reaction time. Purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its sulfonamide group makes it a valuable building block for designing new pharmaceuticals and agrochemicals.

Biology: The biological applications of this compound are vast. It has been studied for its potential antimicrobial, antifungal, and anticancer properties. Research has shown that derivatives of this compound can inhibit the growth of various cancer cell lines, making it a candidate for further drug development.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. Its ability to modulate biological pathways makes it a promising candidate for the development of new drugs targeting diseases such as cancer, infections, and inflammatory conditions.

Industry: Industrially, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique chemical properties allow for the creation of materials with enhanced durability and functionality.

Mechanism of Action

The mechanism by which 4-acetyl-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide exerts its effects involves interaction with specific molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

Imidazothiazole Core Modifications

  • Target Compound vs. Coumarin Derivatives () :
    The target compound replaces the coumarin ring in ’s antiviral derivatives with a benzenesulfonamide-acetyl group. This substitution may reduce π-π stacking (critical for DNA/RNA interaction) but enhance solubility and enzyme-binding specificity .

  • SRT1720 (): SRT1720 incorporates a quinoxaline carboxamide and piperazine group, enabling SIRT1 activation. The target compound’s acetyl-sulfonamide group lacks the basic piperazine moiety, suggesting divergent targets (e.g., kinases over sirtuins) .

Sulfonamide Derivatives

Fluorinated Analogs () :

T0901317’s fluorinated groups enhance metabolic stability and receptor binding (e.g., LXR). The target compound lacks fluorine atoms, which may limit its use in lipid metabolism pathways but reduce toxicity risks .

Biological Activity

4-acetyl-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H17N3O3SC_{19}H_{17}N_{3}O_{3}S with a molecular weight of 399.5 g/mol. Its structure includes a sulfonamide group, which is known for various biological activities.

The biological activity of this compound is largely attributed to its structural components. The imidazo[2,1-b]thiazole moiety is linked to several pharmacological effects:

  • Anticancer Activity : Compounds with similar structures have demonstrated significant anticancer properties by inhibiting tubulin polymerization and arresting the cell cycle at the G2/M phase .
  • Anti-inflammatory Effects : Research indicates that similar compounds can modulate inflammatory pathways, potentially reducing microglial activation in neuroinflammatory conditions .
  • Antimicrobial Activity : The thiazole component is associated with antimicrobial properties, suggesting potential applications in treating infections.

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds.

Activity TypeObserved EffectsReference
AnticancerInhibition of tubulin polymerization; G2/M arrest
Anti-inflammatoryReduction in LPS-induced inflammation
AntimicrobialInhibition of bacterial growth
CardiovascularPotential effects on perfusion pressure

Case Studies

  • Anticancer Studies : A study evaluated the efficacy of related compounds in various cancer cell lines. Results showed IC50 values ranging from 0.08 to 12.07 µM, indicating potent activity against tumor cells through mechanisms involving apoptosis and cell cycle regulation .
  • Anti-inflammatory Research : In vivo studies demonstrated that compounds similar to this compound significantly reduced microglial activation in LPS-injected mice models, suggesting therapeutic potential for neurodegenerative diseases .
  • Cardiovascular Impact : Research involving isolated rat heart models indicated that derivatives of benzenesulfonamide could influence coronary resistance and perfusion pressure, highlighting their potential cardiovascular effects .

Pharmacokinetics

The pharmacokinetic profile of thiazole-containing compounds shows moderate solubility in organic solvents and potential for effective absorption in biological systems. This is crucial for their therapeutic applications, particularly in targeting specific pathways involved in disease mechanisms.

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